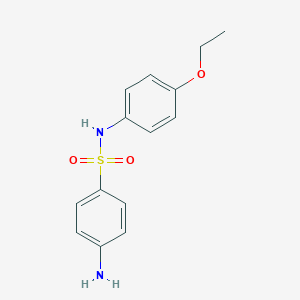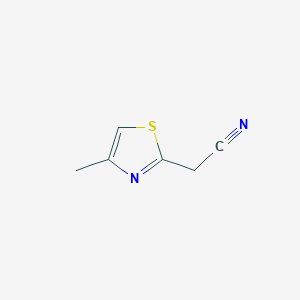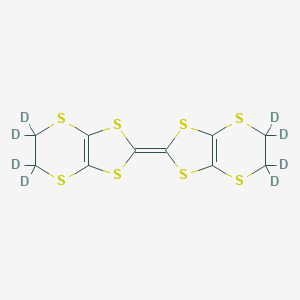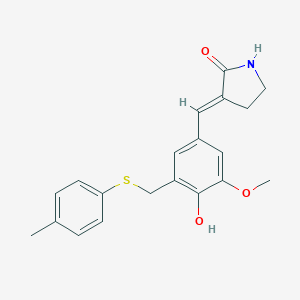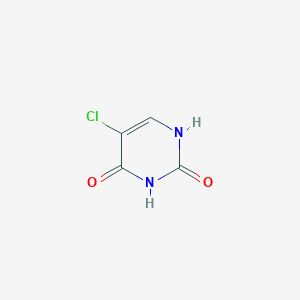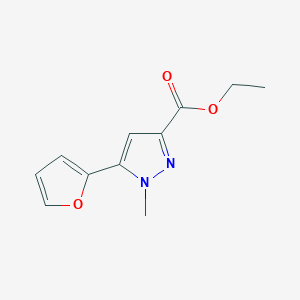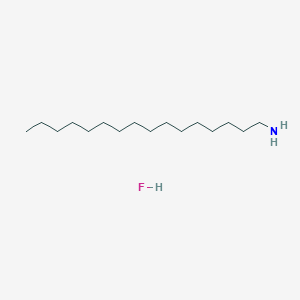![molecular formula C20H18O7 B011168 (2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one CAS No. 105377-66-0](/img/structure/B11168.png)
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shuterone A is a naturally occurring compound found in certain plant species. It belongs to the class of flavonoids, which are known for their diverse biological activities. Shuterone A has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Shuterone A typically involves the use of precursor molecules that undergo a series of chemical reactions to form the final compound. One common synthetic route includes the use of chalcones as starting materials, which are then subjected to cyclization reactions under acidic or basic conditions to form the flavonoid structure.
Industrial Production Methods
Industrial production of Shuterone A can be achieved through the extraction from plant sources or through chemical synthesis. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Chemical synthesis, on the other hand, involves the use of readily available starting materials and optimized reaction conditions to produce Shuterone A on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Shuterone A undergoes various types of chemical reactions, including:
Oxidation: Shuterone A can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction of Shuterone A can lead to the formation of dihydroflavonoids.
Substitution: Substitution reactions can occur at different positions on the flavonoid ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Shuterone A is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, making it a subject of interest in biological research.
Medicine: Shuterone A is being investigated for its potential therapeutic effects, including its role in cancer prevention and treatment, as well as its ability to modulate immune responses.
Industry: The compound is used in the development of natural dyes, cosmetics, and food additives due to its color and bioactive properties.
Wirkmechanismus
The mechanism of action of Shuterone A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Shuterone A scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: Shuterone A disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Shuterone B: Another flavonoid with similar structure and properties.
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: Another flavonoid with potential therapeutic effects.
Uniqueness of Shuterone A
Shuterone A stands out due to its unique combination of biological activities and its potential applications in various fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
105377-66-0 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
InChI-Schlüssel |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Synonyme |
Shuterone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



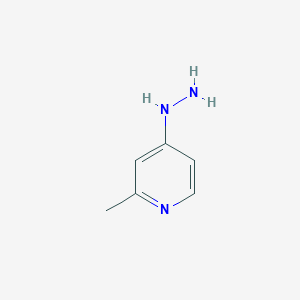
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)

